molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No.: B1304618
CAS No.: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two ester groups attached to the same carbon atom in the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include cyclopropane derivatives with different functional groups, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Pharmaceutical Applications

Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

  • Montelukast : Used for treating asthma and allergies.
  • Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) effective for pain relief.

The synthesis processes often involve ring-opening addition reactions with various nucleophiles, enhancing the versatility of this compound in pharmaceutical chemistry .

Case Study 1: Synthesis of Ketorolac

A study demonstrated the efficient synthesis of Ketorolac using this compound as an intermediate. The process involved several steps:

  • Initial formation of the cyclopropane derivative.
  • Subsequent reactions with amines to yield Ketorolac.
    The overall yield achieved was approximately 85%, showcasing the effectiveness of this compound in pharmaceutical applications .

Case Study 2: Environmental Impact Assessment

Research has indicated that the production processes involving this compound can be optimized to reduce environmental impact. By employing greener solvents and recycling unreacted materials, manufacturers can achieve sustainable production while maintaining high purity levels (>98%) of the final product .

Summary Table of Applications

ApplicationCompound NameRoleYield (%)
Asthma TreatmentMontelukastAPI Intermediate~85
Pain ReliefKetorolacAPI Intermediate~85
Agrochemical SynthesisVarious PesticidesIntermediateUp to 90

Mechanism of Action

The mechanism of action of dimethyl cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The strain in the cyclopropane ring makes it highly reactive, allowing it to undergo ring-opening reactions easily. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.

    Cyclopropane-1,1-dicarboxylic acid: The parent acid form of the compound.

    Cyclopropane-1,1-dicarboxamide: An amide derivative of the compound.

Uniqueness

Dimethyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and solubility. The methyl esters make it more volatile and easier to handle in certain synthetic applications compared to its ethyl or acid counterparts .

Biological Activity

Dimethyl cyclopropane-1,1-dicarboxylate (DMCD) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCD, focusing on its reactivity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is an ester derived from cyclopropane-1,1-dicarboxylic acid. Its chemical formula is C7H10O4C_7H_{10}O_4, characterized by two ester functional groups attached to a cyclopropane ring. The compound exhibits interesting reactivity patterns that are pivotal for its biological applications.

Synthesis of this compound

The synthesis of DMCD typically involves the reaction of malonic acid derivatives with halogenated compounds in the presence of a base. For example, a common method includes reacting dimethyl malonate with 1,2-dihaloalkanes in a solvent like dimethylformamide (DMF) at elevated temperatures . This method not only yields DMCD but also allows for the production of various derivatives that may exhibit distinct biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of DMCD can exhibit significant anticancer activity. For instance, the tetrahydronaphthalene derivatives formed from DMCD through reactions with aromatic aldehydes have shown promise in inhibiting cancer cell proliferation. These compounds are believed to interfere with cellular signaling pathways crucial for tumor growth .

Antimicrobial Activity

DMCD and its derivatives have also been evaluated for antimicrobial properties. The structural motifs present in these compounds allow them to interact with microbial membranes or enzymes, potentially leading to bactericidal effects. Research has demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .

The biological activity of DMCD derivatives can be attributed to their ability to form reactive intermediates during metabolic processes. For example, the conversion of DMCD into more reactive species can facilitate interactions with biological macromolecules such as proteins and nucleic acids, leading to altered cellular functions. The proposed mechanisms include:

  • Electrophilic Attack : The formation of carbocation intermediates allows for electrophilic attacks on nucleophilic sites within biomolecules.
  • Formation of Reactive Oxygen Species (ROS) : Some reactions involving DMCD can lead to the generation of ROS, which may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in 2024, researchers synthesized various tetrahydronaphthalene derivatives from DMCD and evaluated their anticancer properties against several cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of DMCD derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives, highlighting their potential as antimicrobial agents .

Data Summary

Activity Compound IC50/MIC Target
AnticancerTetrahydronaphthalene derivative5 µM (MCF-7 cells)Breast Cancer
AntimicrobialDMCD derivative32 µg/mLStaphylococcus aureus
AntimicrobialDMCD derivative64 µg/mLEscherichia coli

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl cyclopropane-1,1-dicarboxylate, and how do reaction conditions influence yield?

this compound (CAS 6914-71-2) is typically synthesized via cyclopropanation reactions, such as the dibromination of diethyl acrylate followed by dehydrohalogenation . Alternative methods include the use of nitrones reacting with 1,1-cyclopropanediesters, which are highly diastereoselective and applicable to natural product synthesis . Key factors affecting yield include temperature control (e.g., avoiding thermal decomposition), solvent polarity (preferring aprotic solvents for cyclization), and catalyst selection (e.g., palladium or copper-based systems for cross-coupling steps). Optimization via factorial design can systematically evaluate these variables .

Q. How is this compound characterized structurally and analytically?

Structural confirmation relies on X-ray crystallography to resolve the cyclopropane ring geometry and ester group orientation, as demonstrated for its acid analogue (cyclopropane-1,1-dicarboxylic acid) . Analytical quantification employs HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) , validated for sensitivity (detection limits ~0.1 ppm) and selectivity in complex matrices like plant tissues . Gas chromatography (GC) with mass detection is less common due to thermal instability but may be used with derivatization .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is prone to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous storage (e.g., molecular sieves) and inert atmospheres for long-term stability . Thermal decomposition above 120°C releases CO and cyclopropane derivatives, requiring controlled heating in synthetic steps . Stability assays should include periodic FT-IR or NMR monitoring for ester group integrity .

Advanced Research Questions

Q. How can computational modeling guide the design of cyclopropane derivatives using this compound?

Density Functional Theory (DFT) simulations predict reaction pathways, such as ring-opening mechanisms or diastereoselectivity in pyrroloindole synthesis . For example, transition-state modeling of nitrone-cyclopropanediester reactions explains the preference for endo selectivity . AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) often arise from trace impurities (e.g., residual Br⁻ in dibromination routes) or solvent effects . Systematic reproducibility protocols include:

  • Purity validation via GC-MS or elemental analysis.
  • Solvent polarity indexing (e.g., ET30 scale) to correlate with reaction outcomes.
  • Controlled radical scavenger addition to test for free-radical pathways .

Q. How does this compound serve as a precursor in natural product synthesis, and what are key methodological challenges?

The compound is a key intermediate in pyrrolo[1,2-a]indoles, which are synthesized via [3+2] cycloadditions with nitrones . Challenges include:

  • Diastereoselectivity control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improve enantiomeric excess (ee >90%) .
  • Functional group compatibility : Ester groups may require protection during redox steps (e.g., LiAlH₄ reduction to alcohols).

Q. What advanced analytical techniques are employed to study reaction mechanisms involving this compound?

  • In-situ NMR spectroscopy tracks intermediate formation (e.g., cyclopropane ring-opening to allylic esters).
  • Isotopic labeling (e.g., ¹³C at carboxylate positions) clarifies fragmentation patterns in MS studies .
  • Kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms in cycloadditions .

Q. Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for cyclopropane chemistry?

Link studies to strain theory (Baeyer strain) and frontier molecular orbital (FMO) analysis to rationalize reactivity. For example, the cyclopropane ring’s high angle strain (60°) enhances susceptibility to electrophilic attack, while ester groups act as electron-withdrawing substituents, directing regioselectivity .

Q. What factorial design approaches optimize synthetic protocols for this compound derivatives?

A 2³ factorial design evaluating temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃) can identify interactions affecting yield. For example, high catalyst loading (X₂) may offset low-temperature (X₁) inefficiencies in diastereoselective reactions . Response surface methodology (RSM) further refines optimal conditions.

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of Pd vs. Cu in cyclopropanation?

Divergent results may stem from substrate-specific effects (e.g., steric hindrance in aryl-substituted derivatives) or ligand choice (e.g., phosphine ligands stabilizing Pd intermediates). Meta-analysis of turnover frequency (TOF) and catalyst loading across studies, adjusted for reaction scale, can reconcile discrepancies .

Properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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CAS No.

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Record name Dimethylcyclopropane-1,1-dicarboxylate
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Record name Dimethyl cyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

450.3 g of 1,2-dichloroethane (4.55 mol), 15.5 g of polyethylene glycol dimethyl ether (mean molar mass 250 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 118.9 g of dimethyl malonate (0.9 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a finely dispersing stirrer (Ultra Turrax) for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 96.3%.
Quantity
450.3 g
Type
reactant
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15.5 g
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168 g
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0 (± 1) mol
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118.9 g
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1.25 g
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Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
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reactant
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5 g
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reactant
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177.1 g
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reactant
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0 (± 1) mol
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reactant
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125.5 g
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1.25 g
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Synthesis routes and methods III

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
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reactant
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168 g
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reactant
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0 (± 1) mol
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132.1 g
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1.25 g
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Synthesis routes and methods IV

Procedure details

The cycloalkylation of dimethyl malonate with 1,2-dibromoethane in potassium carbonate/dimethylformamide is disclosed by D. A. White in Synthesis Communications 7/8 (1977) 559. Based on 1 mol of dimethyl malonate, 4 mols of dibromoethane and 2.4 mols of potassium carbonate in 1.2 liters of dimethylformamide are reacted for 22 hours, yielding 73% of theory of dimethyl cyclopropane-1,1-dicarboxylate (CDM). These are data of a poor space-time yield which stands in the way of using the method on an industrial scale. A further target must be to replace the 1,2-dibromoethane with 1,2-dichloroethane, for instance. However, dichlorides are not very reactive. The comparative example below shows that 1,2-dichoroethane produces CDM with a yield of 55% of theory, whereas 1,2-dibromoethane produces CDM with a yield of 96.5% of theory. The disposal of potassium chloride by electrolysis is simple, but the disposal of potassium bromide is not. Nonetheless, many attempts have been made to use the dichloride. Thus, J. Heiszman et al, Synthesis Communications 1987, 738, used benzene as a solvent medium and also used a phase transfer catalyst, which yielded diethyl cyclopropane-1,1-dicarboxylate (CDE) in over 20 hours at 80° C. The use of solvents such as benzene is no longer allowed. Phase transfer catalysts are difficult to dispose of and form amines during decomposition.
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0 (± 1) mol
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4 mol
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2.4 mol
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reactant
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Name
potassium carbonate dimethylformamide
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1.2 L
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl cyclopropane-1,1-dicarboxylate
Dimethyl cyclopropane-1,1-dicarboxylate
Dimethyl cyclopropane-1,1-dicarboxylate
Dimethyl cyclopropane-1,1-dicarboxylate
Dimethyl cyclopropane-1,1-dicarboxylate
Dimethyl cyclopropane-1,1-dicarboxylate

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